2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline
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Overview
Description
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline is a complex organic compound that features a unique combination of fluorophenyl, sulfonyl, indole, and dihydroisoquinoline moieties
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the sulfonyl group: This step involves sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the dihydroisoquinoline ring: This can be accomplished through Pictet-Spengler reaction, where the sulfonylated indole reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or the dihydroisoquinoline ring to a tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and may have similar biological activities, but differ in their additional functional groups and overall structure.
Sulfonyl compounds: These compounds contain the sulfonyl group and may exhibit similar chemical reactivity, but differ in their core structures and applications.
Dihydroisoquinoline derivatives: These compounds share the dihydroisoquinoline ring and may have similar pharmacological properties, but differ in their substituents and specific activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17FN2O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C23H17FN2O2S/c24-17-9-11-18(12-10-17)29(27,28)26-14-13-16-5-1-2-6-19(16)23(26)21-15-25-22-8-4-3-7-20(21)22/h1-15,23,25H |
InChI Key |
UBRRFKGGQKROEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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